ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-9-7-5-6-8(13)10(9)14/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXFVBGOGGACSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of the proton and carbon skeletons of ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate, confirming the connectivity of the atoms within the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and chlorine atoms.
Ethyl Group Protons: The ethyl ester moiety will give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons are deshielded by the adjacent oxygen atom.
Geminal Methyl Protons: The two methyl groups attached to the quaternary carbon are chemically equivalent, and thus will produce a single, sharp singlet. These protons are deshielded by the adjacent oxygen and carbonyl group.
Aromatic Protons: The 2,3-disubstituted dichlorophenyl ring will exhibit a complex splitting pattern for its three protons. Based on the substitution pattern, one would expect a triplet for the proton at the C5 position, and two doublets of doublets for the protons at the C4 and C6 positions.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 12 carbon atoms in the molecule, with their chemical shifts being highly dependent on their chemical environment.
Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two oxygen atoms.
Aromatic Carbons: The six carbons of the dichlorophenyl ring will show distinct signals. The carbons directly attached to the chlorine atoms (C2 and C3) and the oxygen atom (C1) will have their chemical shifts significantly influenced by these electronegative substituents.
Quaternary and Methoxy Carbons: The quaternary carbon and the carbons of the ethyl and geminal methyl groups will appear in the aliphatic region of the spectrum.
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.25 | Triplet | ~7.1 |
| Geminal -C(CH₃)₂ | ~1.60 | Singlet | - |
| Ethyl -OCH₂- | ~4.20 | Quartet | ~7.1 |
| Aromatic H-6 | ~6.90 | Doublet of doublets | ~8.0, 1.5 |
| Aromatic H-5 | ~7.15 | Triplet | ~8.0 |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14.0 |
| Geminal -C(CH₃)₂ | ~25.0 |
| Ethyl -OCH₂- | ~62.0 |
| Quaternary -C(CH₃)₂ | ~80.0 |
| Aromatic C-6 | ~115.0 |
| Aromatic C-4 | ~122.0 |
| Aromatic C-2 | ~127.0 |
| Aromatic C-5 | ~130.0 |
| Aromatic C-3 | ~133.0 |
| Aromatic C-1 | ~152.0 |
To confirm the assignments made from the 1D NMR spectra and to establish the complete molecular structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the ethyl -CH₂- quartet and the ethyl -CH₃ triplet would be expected. The aromatic protons would also show correlations between adjacent protons (H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons: the ethyl -CH₂- and -CH₃ groups, the geminal methyl groups, and the three aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is key for identifying the connectivity of non-protonated carbons and linking the different fragments of the molecule.
Predicted Key HMBC Correlations
| Proton Signal | Correlated Carbon (²J or ³J) |
|---|---|
| Ethyl -CH₃ | Ethyl -OCH₂-, Ester C=O |
| Geminal -C(CH₃)₂ | Quaternary -C(CH₃)₂, Ester C=O, Aromatic C-1 |
| Ethyl -OCH₂- | Ethyl -CH₃, Ester C=O |
| Aromatic H-6 | Aromatic C-1, Aromatic C-2, Aromatic C-4 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent molecule, which in turn confirms its elemental composition. The calculated monoisotopic mass for C₁₂H₁₄Cl₂O₃ is 276.0269 Da. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion [M]⁺, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.
The fragmentation pattern in the mass spectrum provides further structural information. For this compound, the following fragmentation pathways are predicted under electron ionization (EI):
Loss of an ethoxy radical (•OCH₂CH₃): leading to a fragment ion at m/z 231.
Loss of an ethyl radical (•CH₂CH₃): followed by loss of CO₂, resulting in a fragment ion at m/z 203.
Cleavage of the ether bond: This could lead to a dichlorophenoxy radical and an ethyl 2-methylpropanoate (B1197409) cation (m/z 117), or a dichlorophenoxide ion (m/z 161).
McLafferty rearrangement: is not possible for this structure.
Predicted Major Fragment Ions in HRMS
| m/z (Predicted) | Corresponding Fragment |
|---|---|
| 276 | [M]⁺ (C₁₂H₁₄³⁵Cl₂O₃)⁺ |
| 231 | [M - •OCH₂CH₃]⁺ |
| 203 | [M - •CH₂CH₃ - CO₂]⁺ |
| 161 | [Cl₂C₆H₃O]⁻ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected in the IR spectrum.
C-O Stretches: Two distinct C-O stretching bands are anticipated, one for the ester linkage and another for the ether linkage.
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed.
C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region of the spectrum.
Aromatic C=C Stretches: Multiple bands corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2980-3000 | Aliphatic C-H stretch | Medium |
| 3050-3100 | Aromatic C-H stretch | Medium-Weak |
| ~1735 | C=O (ester) stretch | Strong |
| ~1600, ~1470 | Aromatic C=C stretch | Medium-Weak |
| ~1250 | C-O (ester) stretch | Strong |
| ~1100 | C-O (ether) stretch | Strong |
Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-Cl stretches, which are often weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the dichlorophenyl group. The presence of chlorine substituents and the phenoxy ether linkage will influence the position and intensity of the absorption bands. Based on data for 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol (B122985), which show absorption bands around 230 nm and 285 nm, similar absorptions are predicted for the target compound. researchgate.netresearchgate.netnist.gov
Predicted UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Electronic Transition |
|---|---|
| ~230 | π → π* |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would be the most powerful method for determining its precise three-dimensional molecular structure in the solid state. nih.gov This technique would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the ethyl and phenoxy groups.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any potential hydrogen bonding, halogen bonding, or van der Waals interactions.
While no specific crystal structure for this compound has been reported, data from structurally related compounds, such as other substituted phenoxypropanoates, could provide insights into expected packing motifs and conformational preferences. nih.gov This method remains the gold standard for unambiguous structural proof of a crystalline compound.
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for separating this compound from potential impurities, isomers, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
HPLC is a versatile and widely employed technique for the analysis of phenoxy acid herbicides and their derivatives. For this compound, which is a neutral compound, reversed-phase HPLC would be the method of choice.
Separation Principles and Stationary Phases: The separation would be based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase. A C18 (octadecylsilane) column is the most common stationary phase for this class of compounds, offering excellent hydrophobic selectivity.
Mobile Phase Composition: A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. tdl.orgnih.gov To ensure sharp peaks and reproducible retention times, the mobile phase is often acidified with a small amount of an acid like formic acid or acetic acid. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound while also separating it from earlier and later eluting impurities.
Detection: UV detection is a common and effective method for phenoxy herbicides due to the presence of the aromatic ring. nih.gov The dichlorophenoxy moiety would be expected to have a significant UV absorbance, likely around 230 nm and 280 nm.
Hypothetical HPLC Parameters: A proposed HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like the ethyl ester of dichlorophenoxypropanoic acid.
Derivatization: For the ethyl ester form of the compound, derivatization is generally not necessary as it is sufficiently volatile for GC analysis. However, if analyzing for the parent acid, derivatization to a more volatile ester (e.g., methyl or pentafluorobenzyl ester) would be required. nih.gov
Separation Principles and Stationary Phases: The separation in GC is based on the compound's volatility and its interaction with the stationary phase. For a moderately polar compound like this compound, a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable. The Kovats retention indices for a similar compound, ethyl 2-(2,4-dichlorophenoxy)propionate, on standard non-polar and semi-standard non-polar columns are reported as 1633.2 and 1623.6, respectively, which can help in predicting the approximate retention time. nih.gov
Hypothetical GC Parameters: A proposed GC method for the analysis of this compound is detailed in the table below.
| Parameter | Suggested Condition |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C |
For highly sensitive and selective analysis, chromatography systems are often coupled with mass spectrometry.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity. tdl.org For this compound, electrospray ionization (ESI) in the positive ion mode would likely be used. The precursor ion would be the protonated molecule [M+H]+. Collision-induced dissociation (CID) in the second stage of the mass spectrometer would generate characteristic product ions. Predicted fragmentation would involve the loss of the ethoxy group, cleavage of the ester bond, and fragmentation of the dichlorophenoxy ring. Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) would allow for highly selective quantification. epa.gov
GC-MS: Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov Electron ionization (EI) is the most common ionization technique for GC-MS. The resulting mass spectrum would show a molecular ion peak and a series of fragment ions. The fragmentation pattern would be highly specific to the molecule's structure, with characteristic isotopic patterns due to the two chlorine atoms. Key fragment ions would likely correspond to the dichlorophenoxy cation and other fragments resulting from the cleavage of the ester group.
Computational Chemistry and Theoretical Investigations of Ethyl 2 2,3 Dichlorophenoxy 2 Methylpropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide a detailed picture of electron distribution and energy levels, which are key determinants of a substance's chemical behavior.
Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. A DFT study of ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape. Furthermore, calculations of thermodynamic properties such as enthalpy of formation and Gibbs free energy would offer insights into its stability and potential for participation in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species. For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability and electronic excitation properties.
Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. Theoretical calculations could generate predicted nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data, if it were to become available, would serve as a powerful validation of the computational models used.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate their movements over time. This would reveal the molecule's preferred conformations and the flexibility of its structure. Furthermore, by simulating the molecule in the presence of solvent molecules or other chemical species, MD can shed light on the nature and strength of its intermolecular interactions, such as hydrogen bonding and van der Waals forces.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its activity or other properties. By developing QSAR or QSPR models for a class of related compounds, it would be possible to predict the properties of this compound without the need for extensive experimental testing. These models could be used to predict a wide range of properties, including its environmental fate and transport characteristics, based on calculated molecular descriptors.
In Silico Modeling of Molecular Interactions with Environmental or Non-Human Biological Macromolecules
Understanding how a chemical interacts with biological systems is crucial for assessing its potential environmental impact. In silico modeling techniques, such as molecular docking, could be employed to predict the binding affinity and interaction modes of this compound with various environmental or non-human biological macromolecules. For instance, docking studies could explore its potential to interact with enzymes or receptors in soil microorganisms or aquatic life, providing a preliminary assessment of its potential for bioaccumulation or biodegradation.
Environmental Fate, Transport, and Degradation Pathways
Photolytic Degradation Mechanisms and Kinetics in Aquatic and Atmospheric Environments
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the dissipation of phenoxy herbicides in both aquatic and atmospheric environments. While specific kinetic data for ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate is limited, the photochemistry of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) provides valuable insights. In sunlit surface waters, phenoxy acids can undergo photodegradation, with the efficiency of this process being influenced by the chemical form of the compound. nih.gov
The primary mechanism of photolytic degradation involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent bond cleavage. For phenoxy herbicides, this can result in the cleavage of the ether linkage between the phenoxy ring and the aliphatic side chain, or the dechlorination of the aromatic ring. These reactions produce various transformation products, including chlorophenols, which are themselves subject to further degradation. researchgate.net The rate of photolysis is influenced by environmental factors such as light intensity, pH, and the presence of natural photosensitizers in the water. researchgate.net
In the atmosphere, vapor-phase phenoxy herbicides are degraded by reaction with photochemically generated hydroxyl radicals. nih.gov This process is a key determinant of their atmospheric lifetime and long-range transport potential.
Microbial Degradation and Biotransformation Pathways in Soil and Water Systems
The initial step in the microbial degradation of ester forms of phenoxy herbicides is often the hydrolysis of the ester bond to form the corresponding carboxylic acid. This acid then undergoes further degradation. For dichlorprop (B359615), a closely related compound, studies have shown that dissipation in soil is primarily controlled by microbial activity. nih.gov The degradation often exhibits enantioselectivity, with one stereoisomer being degraded more rapidly than the other. nih.gov For instance, S-dichlorprop has been observed to degrade preferentially over R-dichlorprop in certain soils. nih.gov
The microbial degradation of phenoxy herbicides proceeds through a series of intermediate metabolites. A common pathway for compounds like 2,4-D involves the cleavage of the ether linkage to yield the corresponding dichlorophenol (in this case, 2,3-dichlorophenol). This is then typically followed by hydroxylation of the aromatic ring to form a dichlorocatechol. Subsequent ring cleavage and further enzymatic reactions lead to intermediates that can enter central metabolic pathways, ultimately resulting in mineralization to carbon dioxide and water. acs.org
Identified metabolites from the degradation of related phenoxy herbicides include:
2,4-dichlorophenol (B122985) (from 2,4-D) acs.org
Dichlorocatechol acs.org
Chlorinated muconic acids acs.org
It is highly probable that the degradation of this compound would follow a similar pathway, initiated by ester hydrolysis, to produce 2,3-dichlorophenol (B42519) and subsequent intermediates.
A number of specific enzymes are involved in the microbial catabolism of phenoxy herbicides. The initial cleavage of the ether bond in compounds like 2,4-D is often catalyzed by a dioxygenase. Subsequent steps are mediated by enzymes such as hydroxylases, dioxygenases for ring cleavage, isomerases, and hydrolases. vu.nl For example, in the degradation of dichloroprop, members of the family Sphingomonadaceae are thought to be responsible for the preferential degradation of the S-enantiomer. nih.govtandfonline.com The genetic basis for these enzymatic pathways has been identified in several microorganisms, often located on plasmids which can facilitate horizontal gene transfer within microbial communities. rug.nlcore.ac.uk Fungi, particularly white-rot fungi, also play a role in the degradation of these herbicides through the action of extracellular enzymes like laccases and peroxidases. vu.nl
Hydrolytic Stability and Abiotic Degradation Kinetics under Varying Environmental Conditions
Hydrolysis is a key abiotic degradation process for ester-containing compounds like this compound. This reaction involves the cleavage of the ester bond by water, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis is highly dependent on pH and temperature.
Generally, the hydrolysis of esters can be catalyzed by both acids and bases. chemguide.co.uk The reaction with pure water is typically very slow. chemguide.co.uk Under acidic conditions, the hydrolysis is a reversible reaction catalyzed by H+ ions. chemguide.co.uk In contrast, alkaline-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion, forming a carboxylate salt and an alcohol. chemguide.co.uk Studies on the hydrolysis of ethyl acetate, a simple ester, demonstrate that the rate of reaction is dependent on the concentration of the reactants, while the rate constant is independent of concentration at a given temperature. internationaljournalssrg.orgresearchgate.net For phenoxy herbicides, hydrolysis of the ester form to the acid form is a critical step in their environmental degradation, as the acid form often has different mobility and bioavailability characteristics.
Adsorption, Desorption, and Leaching Behavior in Diverse Soil and Sediment Matrices
The mobility of this compound in the environment is significantly influenced by its adsorption and desorption behavior in soil and sediment. The extent of adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc value suggests weak adsorption and a higher potential for leaching. ucanr.eduorst.edu
For phenoxy herbicides like 2,4-D, adsorption is generally weak in most agricultural soils, leading to a high potential for leaching into groundwater. researchgate.netmdpi.com The primary soil properties influencing the adsorption of these herbicides are organic matter content and pH. nih.gov Adsorption tends to be greater in soils with higher organic matter content. nih.gov Soil pH also plays a crucial role; as phenoxyacetic acids are weak acids, they are more likely to be in their anionic form at neutral to alkaline pH, which reduces their adsorption to negatively charged soil colloids.
The leaching potential of a pesticide is a function of its persistence (half-life) and its sorption characteristics (Koc). orst.edu Given that phenoxy herbicides generally have low Koc values, their potential to leach is primarily mitigated by their rate of degradation. researchgate.net
Interactive Data Table: Factors Influencing Herbicide Adsorption in Soil
| Soil Property | Influence on Adsorption | Implication for Leaching |
| Organic Matter Content | Higher content generally increases adsorption. | Higher organic matter can reduce leaching potential. |
| Clay Content | Can contribute to adsorption, but often less significant than organic matter for phenoxy herbicides. | Variable impact, depends on clay type and pH. |
| Soil pH | Lower pH can increase adsorption of acidic herbicides. | Leaching potential may increase in alkaline soils. |
| Temperature | Can influence the equilibrium of adsorption/desorption. | Indirect effects on leaching through degradation rates. |
Volatilization and Atmospheric Transport Dynamics
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. For herbicides applied to soil or plant surfaces, volatilization can be a significant pathway for their entry into the atmosphere. nih.gov The tendency of a pesticide to volatilize is influenced by its vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, wind speed, and soil moisture. epa.gov
The formulation of a phenoxy herbicide greatly affects its volatility. Ester formulations, such as this compound, are generally more volatile than the salt or acid forms. mdpi.com Following application, volatilization can occur from spray droplets during application and from soil and plant surfaces afterward. nih.gov Once in the atmosphere, these compounds can be transported over short or long distances, depending on atmospheric conditions and their persistence against degradation. nih.govresearchgate.net This atmospheric transport can lead to the deposition of the herbicide in non-target areas. nih.gov
Following a comprehensive search for scientific literature, it has been determined that there is a lack of available data regarding the environmental fate, transport, and degradation pathways of the chemical compound this compound. Specifically, detailed research findings and data on its environmental persistence and dissipation rates are not present in the accessible scientific domain.
The search for information on this specific compound did not yield any studies that would allow for a thorough and scientifically accurate discussion of its behavior in the environment, including its persistence in soil, water, or air, its potential for transport, or the specific pathways through which it might degrade. Consequently, the creation of an article with the requested detailed content and data tables is not possible at this time.
It is important to note that while information exists for structurally related compounds, such as the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), extrapolating such data to this compound would be scientifically unsound, as small differences in chemical structure can lead to significant differences in environmental behavior.
Therefore, the requested article focusing solely on the environmental fate of this compound cannot be generated due to the absence of the necessary scientific research and data.
Mechanisms of Action in Non Human Biological Systems E.g., Plants, Microorganisms
Molecular Mimicry and Interaction with Plant Hormonal Pathways (e.g., Auxin Activity)
Ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate, like other synthetic auxins, is recognized by the plant's auxin signaling machinery. This molecular mimicry allows it to interfere with the normal hormonal balance, leading to a cascade of physiological and developmental disruptions. The interaction with auxin pathways is a key element of its herbicidal activity.
Synthetic auxins like 2,4-D bind to auxin receptors, initiating a complex signal transduction cascade. This process often involves the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. Binding of the synthetic auxin to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, which in turn derepresses the expression of auxin-responsive genes.
| Receptor/Component | Function | Consequence of Binding |
| TIR1/AFB F-box proteins | Auxin co-receptors that are part of an E3 ubiquitin ligase complex. | Targets Aux/IAA transcriptional repressors for degradation. |
| Aux/IAA proteins | Transcriptional repressors of auxin-responsive genes. | Degradation leads to the activation of auxin-responsive genes. |
| Auxin Response Factors (ARFs) | Transcription factors that bind to auxin-responsive elements in the promoters of auxin-inducible genes. | Activation leads to the transcription of genes involved in growth and development. |
The uncontrolled activation of auxin-responsive genes leads to a variety of cellular and physiological responses that are detrimental to the plant. These responses include epinastic growth (downward curvature of leaves), stem and petiole twisting, and the formation of adventitious roots. Ultimately, these developmental abnormalities disrupt the plant's vascular system, leading to cell death and necrosis.
Biochemical Pathway Disruption in Target Organisms (e.g., Enzyme Inhibition)
The primary mode of action of synthetic auxins is not direct enzyme inhibition but rather the overwhelming of the plant's natural hormonal regulatory systems. However, the resulting physiological stress can lead to the secondary disruption of various biochemical pathways. For instance, the overproduction of ethylene and abscisic acid, stimulated by high concentrations of synthetic auxins, can lead to senescence and the inhibition of growth-related enzymatic processes.
Cellular Uptake, Translocation, and Subcellular Localization in Plant Tissues
This compound is likely absorbed by the leaves and roots of plants. Once inside the plant, it is expected to be translocated via the phloem and xylem to areas of active growth, such as the meristems. The ester form may be hydrolyzed within the plant to the active acid form. The subcellular localization is likely to be in the nucleus, where the key components of the auxin signaling pathway reside.
Metabolism and Detoxification Pathways within Plants and Microorganisms
Plants and microorganisms have evolved various mechanisms to metabolize and detoxify herbicides. For phenoxyacetic acids like 2,4-D, these pathways include:
Hydroxylation: The addition of a hydroxyl group to the aromatic ring, often followed by conjugation.
Conjugation: The attachment of sugars (glycosylation) or amino acids to the herbicide molecule, which can inactivate it and facilitate sequestration.
Side-chain cleavage: The removal of the acetic acid side chain.
In microorganisms, degradation pathways are often initiated by enzymes that cleave the ether linkage or hydroxylate the aromatic ring, leading to the breakdown of the molecule.
Development of Resistance Mechanisms in Target Species (e.g., Weeds)
The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations. Mechanisms of resistance to synthetic auxin herbicides can be broadly categorized as target-site resistance and non-target-site resistance.
| Resistance Mechanism | Description |
| Target-Site Resistance (TSR) | Mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB) that reduce the binding affinity of the herbicide. |
| Non-Target-Site Resistance (NTSR) | Mechanisms that reduce the amount of active herbicide reaching the target site. This can include reduced uptake, altered translocation, enhanced metabolic detoxification, or sequestration of the herbicide away from the target site. frontiersin.orgmdpi.comnih.gov |
Enhanced metabolism is a common form of NTSR, where resistant plants exhibit a greater ability to detoxify the herbicide through the action of enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases.
Advanced Analytical Methodologies for Environmental Monitoring and Residue Analysis
Sample Preparation Techniques for Complex Environmental Matrices (Soil, Water, Plant Tissue)
Effective sample preparation is a critical initial step to isolate "ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate" from interfering substances present in environmental samples, thereby ensuring accurate and reliable analytical results.
The choice of extraction methodology is contingent on the specific characteristics of the sample matrix and the physicochemical properties of the target analyte.
Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the analyte between two immiscible liquid phases. For phenoxy acid herbicides in water, LLE is a common approach. researchgate.netusgs.gov The process typically involves acidifying the water sample to a pH below 2 to ensure the herbicides are in their non-ionized form, making them more soluble in organic solvents like diethyl ether or dichloromethane (B109758). oup.comresearchgate.net For soil and sediment samples, a similar principle is applied after an initial extraction with a suitable solvent. researchgate.netsemanticscholar.org
Solid-Phase Extraction (SPE): SPE has gained popularity as a more efficient and less solvent-intensive alternative to LLE. oup.comdiva-portal.org In this method, the sample is passed through a solid sorbent material that retains the analyte. For phenoxyacetic acid herbicides, C18 (octadecylsilane-bonded silica) cartridges are frequently used. oup.comnih.gov The sample is typically acidified before being loaded onto the SPE cartridge to enhance the retention of the acidic herbicides. nih.gov After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent like ethyl acetate. oup.com
Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. This technique can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.
Table 1: Comparison of Extraction Methodologies for Phenoxy Herbicides
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Pressurized Fluid Extraction (PFE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent | Extraction with solvents at elevated temperature and pressure |
| Sample Types | Primarily water; also used for soil/sediment extracts | Water, soil extracts, plant tissue extracts | Soil, sediment, plant tissue |
| Advantages | Well-established, relatively simple | Reduced solvent consumption, higher sample throughput, potential for automation | Fast, efficient, low solvent usage |
| Disadvantages | Large solvent volumes, emulsion formation, labor-intensive | Cartridge cost, potential for clogging with complex matrices | High initial instrument cost, requires careful optimization |
| Typical Solvents | Diethyl ether, dichloromethane usgs.govresearchgate.net | Ethyl acetate, methanol (B129727) oup.com | Various organic solvents |
Clean-up and Derivatization Procedures
Following extraction, further clean-up steps are often necessary to remove co-extracted matrix components that can interfere with the final analysis. epa.gov Techniques such as gel permeation chromatography (GPC) can be employed for this purpose. epa.gov For the analysis of "this compound" by Gas Chromatography (GC), a derivatization step is typically required to convert the acidic herbicide into a more volatile and thermally stable ester form. researchgate.net
Common derivatization reagents include diazomethane (B1218177) or boron trifluoride-methanol, which convert the phenoxy acids to their corresponding methyl esters. usgs.gov Simultaneous extraction and derivatization techniques have also been developed to streamline the sample preparation process. nih.govresearchgate.net
Hyphenated Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Quantification
The coupling of chromatographic separation with mass spectrometric detection provides the high selectivity and sensitivity required for the trace analysis of "this compound" in environmental samples.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com After derivatization to their methyl esters, phenoxy acid herbicides can be effectively separated on a GC column and detected with high sensitivity and specificity by a mass spectrometer. usgs.govgcms.cz The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte, reducing the likelihood of false positives from matrix interferences. nih.gov
LC-MS/MS has emerged as a preferred technique for the analysis of many polar and non-volatile pesticides, including phenoxy acid herbicides, as it often eliminates the need for derivatization. diva-portal.orgeconference.iolcms.cz The sample extract can be directly injected into the LC system, where the analytes are separated on a reversed-phase column before being detected by a tandem mass spectrometer. econference.iowaters.com This approach offers several advantages, including simpler sample preparation, faster analysis times, and reduced use of hazardous reagents. econference.io Negative electrospray ionization (ESI-) is a common ionization mode for the analysis of acidic herbicides by LC-MS/MS. nih.goveconference.io
Table 2: Comparison of GC-MS/MS and LC-MS/MS for Phenoxy Herbicide Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and polar analytes |
| Derivatization | Often necessary for acidic herbicides researchgate.net | Typically not required econference.io |
| Sample Preparation | More complex due to derivatization | Simpler, often direct injection of extract waters.com |
| Selectivity | High, especially with MS/MS | Very high, excellent for complex matrices |
| Sensitivity | High, capable of trace-level detection | Excellent, often achieving sub-ppb detection limits econference.io |
| Common Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) econference.io |
Method Validation: Parameters, Quality Control, and Inter-Laboratory Comparability
To ensure the reliability and defensibility of analytical data, it is essential that the methods used for the determination of "this compound" are thoroughly validated. austinpublishinggroup.comthermofisher.com Method validation involves assessing several key parameters to demonstrate that the method is fit for its intended purpose.
Key method validation parameters include:
Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix. austinpublishinggroup.com
Linearity: The range over which the instrument response is directly proportional to the analyte concentration. nih.govaustinpublishinggroup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.netaustinpublishinggroup.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. austinpublishinggroup.comthermofisher.com
Precision: The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD). austinpublishinggroup.com
Quality control (QC) measures, such as the analysis of method blanks, spiked samples, and certified reference materials, should be incorporated into routine analysis to monitor the ongoing performance of the method. epa.gov Inter-laboratory comparability studies, or proficiency testing, are also crucial for ensuring that different laboratories can produce consistent and reliable results. researchgate.net
Table 3: Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. | Visually assessed from chromatograms. |
| Linearity | The correlation coefficient (r²) of the calibration curve. | r² > 0.99 austinpublishinggroup.com |
| LOD/LOQ | Determined based on signal-to-noise ratio or standard deviation of the response. | Method- and matrix-dependent. |
| Accuracy (Recovery) | The percentage of the known amount of analyte recovered from a spiked sample. | Typically 70-120% austinpublishinggroup.comthermofisher.com |
| Precision (RSD) | The relative standard deviation of replicate measurements. | Typically ≤ 20% austinpublishinggroup.com |
Development of High-Throughput and Miniaturized Analytical Platforms
The continuous need for monitoring environmental contaminants, such as the herbicide this compound, has driven the development of advanced analytical methodologies. Traditional methods, while reliable, often involve laborious and time-consuming sample preparation steps. Consequently, the focus has shifted towards high-throughput and miniaturized platforms that offer increased sample processing speed, reduced solvent consumption, and lower analytical costs. These modern approaches are crucial for rapid and efficient residue analysis in various environmental matrices.
The development of automated systems, particularly those integrating solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents a significant advancement in the high-throughput analysis of phenoxy acid herbicides. chromatographyonline.com Automated online SPE-LC-MS/MS systems eliminate several manual steps, including evaporation and reconstitution, thereby reducing sample preparation time by a factor of five or more. chromatographyonline.com This automation not only enhances sample throughput but also improves the reproducibility and accuracy of the results. For instance, a fully automated online SPE-LC-MS/MS method has been successfully developed for the quantification of various polar contaminants, including phenoxyacetic acids, in surface waters. chromatographyonline.com
Miniaturization in analytical chemistry has led to the development of microfluidic devices and innovative microextraction techniques. These platforms offer several advantages, including portability for on-site analysis, reduced sample and reagent volumes, and faster analysis times. Supramolecular solvent-based microextraction (SUSME) coupled with chiral liquid chromatography and tandem mass spectrometry is an example of a miniaturized approach for the enantioselective determination of phenoxypropanoic acids like dichlorprop (B359615) in natural waters. researchgate.netnih.gov This method demonstrates high sensitivity with quantitation limits in the low ng/L range. researchgate.netnih.gov
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, a dispersive solid-phase extraction technique, has also been adapted for the analysis of acidic herbicides. While initially developed for pesticide residue analysis in food, its application has been extended to environmental samples. nih.gov The QuEChERS approach significantly simplifies the sample preparation process, making it a viable option for high-throughput screening of environmental contaminants. nih.gov
For the analysis of dichlorprop-P and its esters in soil, methodologies often involve extraction with a mixture of solvents, followed by solid-phase extraction for cleanup. epa.gov The subsequent analysis is typically performed by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. epa.gov While these methods may not be fully miniaturized, automation of the SPE step can significantly increase sample throughput.
The following tables summarize key aspects of advanced analytical methodologies applicable to the analysis of dichlorprop, a compound closely related to this compound.
Table 1: High-Throughput and Miniaturized Analytical Methods for Dichlorprop Analysis
| Analytical Platform | Sample Matrix | Key Features | Limit of Quantification (LOQ) | Reference |
| Automated Online SPE-LC-MS/MS | Surface Water | Fully automated, high-throughput, reduced manual labor. | Low ng/L range | chromatographyonline.com |
| Supramolecular Solvent-Based Microextraction (SUSME) - LC-MS/MS | Natural Waters | Miniaturized, enantioselective, high sensitivity. | 4 ng/L for R- and S-DCPP | researchgate.netnih.gov |
| QuEChERS-HPLC-MS/MS | Wheat Grains, Plants, and Straw | Rapid and simple sample preparation. | Not specified | nih.gov |
| SPE-GC-MS | Soil | Established cleanup method with high selectivity. | Not specified | epa.gov |
Table 2: Comparison of Sample Preparation Techniques for Dichlorprop
| Technique | Principle | Advantages | Disadvantages |
| Automated Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High-throughput, reproducible, reduced solvent use. | Initial instrument cost can be high. |
| Supramolecular Solvent-Based Microextraction (SUSME) | Extraction into a supramolecular solvent. | Low solvent consumption, high enrichment factors, environmentally friendly. | May require more optimization for complex matrices. |
| QuEChERS | Dispersive solid-phase extraction. | Fast, simple, low cost, uses minimal solvent. | Matrix effects can be a challenge. |
Table 3: Instrumental Analysis Parameters for Dichlorprop
| Instrument | Column | Mobile Phase/Carrier Gas | Detection Mode |
| LC-MS/MS | C18 Reverse-Phase | Acetonitrile (B52724) and 0.1% formic acid in water | Negative Multiple-Reaction Monitoring (MRM) |
| GC-MS | Fused silica (B1680970) capillary | Helium | Mass Spectrometry |
| Chiral LC-MS/MS | Permethylated α-cyclodextrin | Not specified | Negative Ion Mode |
Future Research Directions and Sustainable Development Applications
Design of Novel Analogues with Tailored Environmental Properties (e.g., Enhanced Biodegradability)
A significant area of future research lies in the rational design of novel analogues of ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate with enhanced biodegradability and reduced environmental persistence. The goal is to create compounds that maintain high herbicidal efficacy while being more readily broken down into benign substances by soil microorganisms.
Detailed Research Findings:
Research into Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Biodegradation Relationships (QSBR) is crucial in this area. nih.govsemanticscholar.orgresearchgate.net These computational models help to identify the molecular features that influence a compound's biological activity and its susceptibility to microbial degradation. For phenoxy herbicides, the type, number, and position of halogen substituents on the aromatic ring, as well as the nature of the ester group, are key determinants of their environmental fate. mdpi.com
Future research will likely focus on:
Modifying the Ester Group: Replacing the ethyl group with more labile moieties could accelerate hydrolysis, the initial step in the degradation of many ester-containing herbicides.
Altering the Aromatic Ring Substitution: Investigating alternative substitution patterns on the dichlorophenoxy ring could influence the compound's interaction with microbial enzymes, potentially leading to faster degradation. Studies have shown that the position of chlorine atoms can significantly affect the biodegradability of phenoxyacetic acids. mdpi.com
Introducing Biodegradable Linkers: Incorporating linkages that are easily cleaved by common soil enzymes could be a promising strategy.
The development of controlled-release formulations represents another avenue for improving the environmental profile of such herbicides. By encapsulating the active ingredient in biodegradable polymers, its release into the environment can be slowed down, reducing the potential for leaching and off-target effects.
Exploration of Synergistic Effects with Other Agrochemicals or Biocontrol Agents
Investigating the synergistic effects of this compound with other agrochemicals or biocontrol agents could lead to more effective and sustainable weed management strategies. Synergism can allow for reduced application rates of the herbicide, thereby minimizing its environmental footprint.
Detailed Research Findings:
Studies have demonstrated that combining synthetic herbicides with microbial bioherbicides can enhance weed control. acs.orgglobalsciencebooks.inforesearchgate.net The herbicide can weaken the weed, making it more susceptible to infection by the microbial agent. acs.org For instance, research has shown synergistic interactions between phenoxy herbicides and fungal pathogens for the control of specific weeds. tandfonline.com A study on the interaction of the bioherbicidal fungus Fusarium lateritium with the phenoxy herbicide 2,4-DB showed a strong synergistic effect in controlling velvetleaf when the herbicide was applied prior to the fungus. tandfonline.com
Future research in this area would involve:
Screening for Synergistic Combinations: Systematically testing combinations of this compound with various microbial agents (fungi, bacteria) and other herbicides.
Understanding the Mechanisms of Synergy: Elucidating the physiological and biochemical basis of the observed synergistic effects. This could involve studying how the herbicide affects the weed's defense mechanisms against pathogens.
Optimizing Application Strategies: Determining the optimal timing, sequence, and dosage of application for synergistic mixtures to maximize efficacy and minimize environmental impact. tandfonline.com
| Herbicide/Biocontrol Agent | Target Weed | Observed Effect | Key Finding |
|---|---|---|---|
| Phenoxy Herbicide (2,4-DB) + Fusarium lateritium | Velvetleaf (Abutilon theophrasti) | Synergistic | Sequential application of 2,4-DB followed by the fungal agent resulted in 94% mortality in greenhouse experiments. tandfonline.com |
| Phenoxy Herbicides (MCPA, 2,4-D) + Colletotrichum truncatum | Scentless Chamomile (Matricaria perforata) | Synergistic | Tank mixes of these herbicides with the fungus showed variable but enhanced efficacy depending on the weed's growth stage. acs.org |
| Quinclorac + Pyricularia setariae | Green Foxtail (Setaria viridis) | Synergistic | A combination of a low herbicide rate (0.1x) and the fungus killed most weeds. globalsciencebooks.info |
Integration into Advanced Agricultural Practices and Integrated Pest Management (IPM) Strategies
For this compound to be part of a sustainable agricultural system, its use must be integrated into a broader Integrated Pest Management (IPM) framework. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. deskera.comagronomyjournals.com
Detailed Research Findings:
The role of synthetic auxin herbicides, the class to which this compound belongs, in IPM is to provide a tool for selective weed control when other methods are insufficient. nih.gov The goal of IPM is to reduce the reliance on chemical herbicides by using them only when necessary and in a manner that minimizes harm to non-target organisms and the environment. deskera.comgeneticliteracyproject.org Evidence has shown that the adoption of IPM approaches can lead to a decrease in the use of chemical pesticides. sruc.ac.ukucdavis.edu
Future research should focus on:
Determining Economic Thresholds: Establishing the weed density at which the application of this herbicide becomes economically justifiable.
Compatibility with Non-Chemical Weed Control Methods: Assessing the impact of the herbicide on the effectiveness of other weed management practices like cover cropping, mulching, and mechanical weeding.
Minimizing Off-Target Impacts: Developing application technologies and strategies that reduce spray drift and runoff, thereby protecting beneficial insects and aquatic ecosystems.
Development of Remediation Technologies for Contaminated Environments
In cases of accidental spills or historical contamination, the development of effective remediation technologies for environments contaminated with phenoxy herbicides is crucial. Research in this area is exploring various biological and chemical methods to degrade these compounds in soil and water.
Detailed Research Findings:
Bioremediation and phytoremediation are promising, environmentally friendly, and cost-effective strategies for cleaning up pesticide-contaminated sites. researchgate.netfrontiersin.org Bioremediation utilizes microorganisms that can break down herbicides, while phytoremediation uses plants to absorb, accumulate, and/or degrade contaminants. researchgate.net Several bacterial strains have been identified that can efficiently degrade phenoxyacetic acids like 2,4-D and MCPA, with some showing over 99% degradation efficiency under optimal conditions. acs.orgprakritimitrango.com
Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton processes, are also being investigated for the rapid degradation of phenoxy herbicides in water. epa.gov These methods use powerful hydroxyl radicals to break down the herbicide molecules. Studies have shown that photo-Fenton processes can achieve complete mineralization of related compounds. epa.gov
| Remediation Technology | Target Compound(s) | Efficiency | Key Finding |
|---|---|---|---|
| Bioremediation (Bacterial Strains) | 2,4-D, MCPA | >99% | Certain bacterial strains can achieve high degradation efficiency under optimal pH and temperature. prakritimitrango.com |
| Phytoremediation | Phenoxy Herbicides | Variable | Effective for in-situ treatment, relying on plant and microbial enzymes for transformation. researchgate.netresearchgate.net |
| Photo-Fenton Process | 4-Chlorophenoxyacetic acid | Complete mineralization | Fast photodecomposition of intermediates leads to complete breakdown. epa.gov |
| Electro-Fenton Process | 4-Chlorophenoxyacetic acid | ~80% mineralization | An effective electrochemical oxidation method. epa.gov |
Unexplored Mechanistic Pathways and Target Identification in Non-Human Biological Systems
While the primary mode of action of synthetic auxin herbicides in target plants is well-understood, their effects on non-target organisms are less clear. Future research should investigate the unexplored mechanistic pathways and identify potential molecular targets in non-human biological systems to better understand the ecotoxicological risks.
Detailed Research Findings:
Phenoxy herbicides can have unintended consequences for a variety of non-target organisms. nih.gov Studies on 2,4-D have shown that it can have toxic effects on aquatic invertebrates and fish. epa.gov The toxicity can vary significantly depending on the chemical form of the herbicide (acid, amine salt, or ester). epa.gov For instance, the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) for 2,4-D in the fish species Cnesterodon decemmaculatus was found to be 1008 mg/L. nih.gov For the aquatic invertebrate Daphnia magna, the LC50 for 2,4-D has been reported to be greater than 100 ppm for the acid and amine salt forms, indicating lower toxicity for these forms. epa.gov
Future research should aim to:
Investigate Sub-lethal Effects: Go beyond acute toxicity studies to understand the chronic and sub-lethal effects of these herbicides on the growth, reproduction, and behavior of non-target organisms.
Identify Molecular Targets: Use transcriptomics, proteomics, and metabolomics to identify the specific molecular pathways that are disrupted by the herbicide in non-target species.
Assess Impacts on Microbial Communities: Study the effects of the herbicide on the structure and function of soil and aquatic microbial communities, which play vital roles in nutrient cycling and ecosystem health.
| Organism | Compound | Endpoint | Value |
|---|---|---|---|
| Cnesterodon decemmaculatus (fish) | 2,4-D | 96h LC50 | 1008 mg/L nih.gov |
| Daphnia magna (aquatic invertebrate) | 2,4-D (acid/amine salt) | LC50 | >100 ppm epa.gov |
| Daphnia magna (aquatic invertebrate) | 2,4-D (esters) | LC50 | Moderately toxic epa.gov |
Regulatory Science and Methodological Advancements for Environmental Risk Assessment (from a research perspective, not regulatory policy)
To ensure the environmental safety of new and existing herbicides, there is a continuous need for advancements in the science and methodologies of environmental risk assessment. This includes the development of more accurate and efficient predictive models.
Detailed Research Findings:
In silico models, such as QSARs, are becoming increasingly important in predicting the environmental fate and toxicity of pesticides. tandfonline.comresearchgate.net These computational tools can estimate properties like aquatic toxicity with a reasonable degree of accuracy, which can help in the early stages of pesticide development to screen out potentially harmful compounds. tandfonline.comresearchgate.net For example, machine learning models have been developed to predict the aquatic toxicity of pesticides with accuracies of up to 90% for specific fish species. researchgate.net The Collaborative Acute Toxicity Modeling Suite (CATMoS) is another in silico tool used to predict acute oral toxicity, which has shown high reliability for certain toxicity categories. nih.gov
Future research in this domain should focus on:
Improving the Accuracy of Predictive Models: By incorporating larger datasets and more sophisticated algorithms, the predictive power of in silico models can be enhanced. mdpi.com
Developing Models for Complex Endpoints: Creating models that can predict more complex ecotoxicological endpoints, such as endocrine disruption or effects on biodiversity.
Integrating 'Omics' Data: Incorporating data from genomics, transcriptomics, and metabolomics into risk assessment frameworks to provide a more mechanistic understanding of a chemical's potential hazards.
Q & A
Q. What are the standard synthetic routes for ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate, and what are the critical parameters affecting yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 2-bromo-2-methylpropionate with 2,3-dichlorophenol derivatives under basic conditions. Critical parameters include:
- Reagent stoichiometry: Excess 2,3-dichlorophenol ensures complete substitution of the bromine atom .
- Solvent choice: Polar aprotic solvents (e.g., ethyl acetate) enhance reaction efficiency .
- Catalysts: Pyridine or triethylamine may neutralize HBr byproducts, improving yield .
- Temperature: Reactions are often conducted at 0°C to room temperature to minimize side reactions .
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product (65–70% yield) .
Q. Which analytical techniques are recommended for characterizing this compound, and what key data should be obtained?
- Methodological Answer: Key techniques include:
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirms molecular weight (e.g., observed m/z 403 [M+H]⁺) and detects impurities .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (e.g., retention time 0.97 minutes under SQD-FA05 conditions) .
- Nuclear Magnetic Resonance (NMR): While not directly cited in the evidence, ¹H/¹³C NMR would resolve structural details (e.g., methyl groups, aromatic protons).
Cross-validation between LCMS and HPLC ensures data consistency, particularly when identifying byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodological Answer: Systematic optimization strategies include:
- Inert atmosphere: Stirring under nitrogen reduces oxidation of intermediates .
- Solvent selection: Ethyl acetate minimizes side reactions compared to protic solvents .
- Stepwise reagent addition: Gradual introduction of 2,3-dichlorophenol derivatives prevents exothermic side reactions .
- Design of Experiments (DoE): Vary temperature, solvent volume, and catalyst concentration to identify optimal conditions. Monitor purity via HPLC .
Q. What are the common impurities in this compound, and how can they be mitigated?
- Methodological Answer: Common impurities include:
- Unreacted intermediates: Residual ethyl 2-bromo-2-methylpropionate detected via LCMS (m/z 191 [M+H]⁺) .
- Hydrolysis products: Ester cleavage under acidic conditions forms 2-(2,3-dichlorophenoxy)-2-methylpropanoic acid .
Mitigation strategies: - Purification: Use silica gel chromatography with ethyl acetate/hexane gradients .
- Stoichiometric control: Ensure excess 2,3-dichlorophenol (1.2–1.5 equivalents) .
- Stability testing: Monitor hydrolysis under varying pH and humidity .
Q. What computational methods can predict the reactivity or stability of this compound?
- Methodological Answer: Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) models are effective:
- Reactivity prediction: Calculate electrophilicity indices to identify susceptible sites for nucleophilic attack .
- Stability analysis: Molecular dynamics simulations assess degradation pathways under thermal stress .
Tools like CC-DPS integrate these methods to profile physicochemical properties and degradation kinetics .
Q. How does steric hindrance from the 2-methylpropanoate group influence the compound’s reactivity?
- Methodological Answer: The tert-butyl-like structure of 2-methylpropanoate imposes steric constraints:
- Substitution resistance: Hinders nucleophilic attack at the ester carbonyl, requiring strong bases or elevated temperatures .
- Thermal stability: Bulky groups reduce conformational flexibility, enhancing thermal stability compared to linear esters .
Experimental validation: Compare reaction rates with analogous non-methylated esters using kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
